3-Bromophenetole
Overview
Description
3-Bromophenetole is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Post-Polymerization Modification of Polymers
3-Bromophenetole is utilized in methods for tuning the properties of polymers like poly(3-hexylthiophene) (P3HT). These methods involve bromination followed by lithium–bromine exchange, enabling the addition of various functional groups like ketones, alcohols, and azides to the polymer. This process enhances the complexity of structures that can be appended to P3HT, expanding its applications in fields like organic photovoltaics and sensors (Koo, Sletten, & Swager, 2014).
2. Synthesis of Boron–Dipyrromethene–Chromophore Conjugates
This compound derivatives like 3-bromo boron dipyrromethene are key synthons in preparing boron–dipyrromethene (BODIPY)–chromophore conjugates. These conjugates, formed under mild conditions, have diverse applications in photophysical studies and are crucial in understanding energy transfer mechanisms in molecular systems (Khan & Ravikanth, 2011).
3. Photocrosslinkable Polythiophenes for Organic Photovoltaics
Functionalized polythiophenes incorporating this compound derivatives demonstrate significant potential in organic photovoltaic applications. These photocrosslinkable polymers, when used in bulk heterojunction and bilayer type photovoltaic devices, exhibit enhanced thermal stability and high power conversion efficiencies. This suggests their utility in developing efficient and stable organic photovoltaic systems (Kim, Miyamoto, Ma, & Fréchet, 2009).
4. Heterocyclic Compound Synthesis and Anticancer Activity
Derivatives of this compound, such as 3-bromoacetylcoumarin, are used in synthesizing a variety of heterocyclic compounds (e.g., pyran, pyridine, thiophene) with potential anticancer properties. These compounds have shown significant cytotoxic effects against various human cancer cell lines, highlighting their potential in developing new anticancer therapies (Mohareb & MegallyAbdo, 2015).
5. Electrocatalytic Reduction of Bromate
Studies involving the electrocatalytic reduction of bromate have utilized this compound derivatives in the development of metal-organic framework films. These films are significant in detecting and analyzing bromate, a byproduct in water treatment processes, thereby contributing to environmental monitoring and safety (Shi et al., 2016).
Mechanism of Action
Safety and Hazards
3-Bromophenetole is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and storing it in a well-ventilated place .
Properties
IUPAC Name |
1-bromo-3-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBMPJSTUHWGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181126 | |
Record name | 3-Bromophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2655-84-7 | |
Record name | 1-Bromo-3-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2655-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 3-bromophenetole according to recent research?
A1: A recent study [] found that this compound can be synthesized with a yield of 82.6% by reacting 3-bromophenol, sodium, and ethyl bromide in ethanol, using potassium iodide as a catalyst. The optimal conditions involve a molar ratio of 1:1:1.5:0.18 (3-bromophenol:sodium:ethyl bromide:potassium iodide) at a temperature of 70°C for 5 hours [].
Q2: What are the potential applications of this compound?
A2: While the recent study [] focuses solely on optimizing the synthesis of this compound, this compound has the potential to serve as a building block for more complex molecules in various chemical reactions. Further research is needed to explore its reactivity, potential applications in fields like pharmaceuticals, and material science.
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